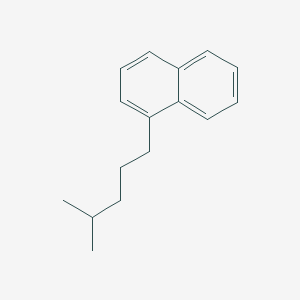

1-(4-Methylpentyl)naphthalene

Description

Structure

3D Structure

Properties

CAS No. |

346576-26-9 |

|---|---|

Molecular Formula |

C16H20 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

1-(4-methylpentyl)naphthalene |

InChI |

InChI=1S/C16H20/c1-13(2)7-5-9-15-11-6-10-14-8-3-4-12-16(14)15/h3-4,6,8,10-13H,5,7,9H2,1-2H3 |

InChI Key |

RYOHAOLEKZZPFP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Synthetic Pathways and Mechanistic Considerations of 1 4 Methylpentyl Naphthalene and Analogs

Established Synthetic Routes for Substituted Naphthalenes

The creation of the naphthalene (B1677914) ring system and the introduction of various functional groups are pivotal in organic synthesis. Several classical and modern methods are employed to achieve this, each with its own mechanistic nuances and synthetic utility.

Friedel-Crafts Alkylation and Acylation Strategies for Naphthalene Core Functionalization

The Friedel-Crafts reactions, developed by Charles Friedel and James Crafts in 1877, are a cornerstone of aromatic chemistry, enabling the attachment of alkyl and acyl substituents to aromatic rings. wikipedia.org These electrophilic aromatic substitution reactions are broadly categorized into alkylation and acylation. wikipedia.org

Friedel-Crafts Alkylation: This reaction involves the alkylation of an aromatic ring using an alkyl halide and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). iitk.ac.inbyjus.com The Lewis acid activates the alkyl halide, generating a carbocation or a carbocation-like species, which then acts as the electrophile. byjus.commasterorganicchemistry.com The aromatic ring attacks this electrophile, leading to the formation of a new carbon-carbon bond. iitk.ac.in A key challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangements, where a less stable carbocation rearranges to a more stable one, leading to a mixture of products. byjus.commasterorganicchemistry.com For instance, the reaction is most effective for creating 5- or 6-membered rings in an intramolecular fashion with primary alkyl halides. wikipedia.org

Friedel-Crafts Acylation: This reaction introduces an acyl group to an aromatic ring using an acyl halide or an acid anhydride (B1165640) in the presence of a Lewis acid catalyst. byjus.com The mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the aromatic ring. byjus.com Unlike alkylation, the resulting ketone product forms a stable complex with the Lewis acid catalyst, necessitating the use of stoichiometric or greater amounts of the catalyst. wikipedia.org A significant advantage of acylation is the deactivation of the product towards further substitution, preventing polysubstitution. The introduced acyl group can then be reduced to an alkyl group, providing a more controlled route to alkylated naphthalenes than direct alkylation.

The acetylation of naphthalene, a specific case of Friedel-Crafts acylation, has been studied kinetically. The ratio of α to β isomers is influenced by reactant concentrations and reaction time. rsc.org The reaction at the α-position is second-order with respect to the acylating reagent, while the β-position reaction is first-order. rsc.orgpsu.edu The mechanism for β-acetylation is thought to be a two-stage process where the loss of a proton is the rate-limiting step. rsc.orgpsu.edu For α-acetylation, steric hindrance prevents the direct elimination of HCl from the initial σ-complex, leading to a more complex pathway. rsc.orgpsu.edu

| Feature | Friedel-Crafts Alkylation | Friedel-Crafts Acylation |

|---|---|---|

| Reagents | Alkyl halide, Lewis acid catalyst (e.g., AlCl₃, FeCl₃) iitk.ac.inbyjus.com | Acyl halide or acid anhydride, Lewis acid catalyst (e.g., AlCl₃) byjus.com |

| Electrophile | Carbocation or carbocation-like species byjus.commasterorganicchemistry.com | Acylium ion byjus.com |

| Catalyst Amount | Catalytic wikipedia.org | Stoichiometric or more wikipedia.org |

| Rearrangements | Common, can lead to product mixtures byjus.commasterorganicchemistry.com | No rearrangements of the acyl group |

| Product Reactivity | Product is more reactive than starting material (polyalkylation is common) | Product is less reactive than starting material (polysubstitution is avoided) |

Cycloaddition Reactions in Naphthalene Ring System Construction

Cycloaddition reactions provide a powerful and convergent approach to constructing the naphthalene ring system, often with good control over the substitution pattern.

Diels-Alder Reaction: The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent method for forming six-membered rings. youtube.com In the context of naphthalene synthesis, a diene reacts with a dienophile to form a cyclohexene (B86901) ring, which can then be aromatized to the naphthalene core. youtube.com For example, the reaction of a substituted furan (B31954) with an aryne (a highly reactive benzyne (B1209423) intermediate) can lead to a Diels-Alder adduct that, upon deoxygenation, yields a substituted naphthalene. rsc.orgacs.org The reaction of 2-pyrones with arynes, followed by decarboxylative aromatization, also provides an efficient route to multisubstituted naphthalenes. rsc.org While the direct Diels-Alder reaction of naphthalene with dienophiles like N-phenylmaleimide is slow under normal conditions, it can be catalyzed by Lewis acids such as gallium chloride. kpfu.ru

Robinson Annulation: Discovered by Robert Robinson in 1935, the Robinson annulation is a classic method for forming a six-membered ring by creating three new carbon-carbon bonds. wikipedia.org It involves a Michael addition of a ketone to a methyl vinyl ketone, followed by an intramolecular aldol (B89426) condensation. wikipedia.orgmasterorganicchemistry.comnumberanalytics.com This sequence results in the formation of an α,β-unsaturated ketone within a new cyclohexane (B81311) ring, which can be a precursor to a naphthalene system upon further transformations. wikipedia.org This method is particularly important in the synthesis of fused ring systems found in steroids and other natural products. numberanalytics.com

Alternative Methodologies for Naphthalene Ring Formation and Functionalization

Beyond the classical methods, several other strategies have been developed for the synthesis and functionalization of the naphthalene core.

The Haworth synthesis is a well-established method for producing polycyclic aromatic hydrocarbons. wikipedia.org It begins with the Friedel-Crafts acylation of an arene with succinic anhydride. The resulting keto-acid is then reduced, and a second intramolecular Friedel-Crafts acylation is performed to close the second ring. Subsequent reduction and dehydrogenation yield the naphthalene system. wikipedia.org

More contemporary approaches include the skeletal editing of existing ring systems. For instance, isoquinolines can be converted to substituted naphthalenes through a nitrogen-to-carbon transmutation. This process involves ring-opening, a 6π-electrocyclization, and elimination steps, offering a novel pathway to functionalized naphthalenes. nih.gov This method also allows for isotopic labeling by using labeled carbon sources. nih.gov

Targeted Synthesis of 1-(4-Methylpentyl)naphthalene and Related Pentylnaphthalenes

The specific synthesis of 1-(4-methylpentyl)naphthalene and its analogs often involves the strategic functionalization of a pre-formed naphthalene core or the construction of the ring with the desired side chain already partially in place.

Precursor-Based Synthetic Approaches (e.g., from 1-(4-Hydroxy-4-methylpentyl)naphthalene)

A common strategy involves the synthesis of a precursor molecule that can be readily converted to the target compound. For example, 1-(4-hydroxy-4-methylpentyl)naphthalene can serve as a key intermediate. This tertiary alcohol can be synthesized by reacting a suitable naphthalene-1-yl organometallic reagent with a ketone like 4-methyl-2-pentanone, or by reacting an ester derivative with an excess of a methyl organometallic reagent.

Specifically, the synthesis of 1-(4-hydroxy-4-methylpentyl)-2,7-dimethoxynaphthalene has been reported. uwindsor.cascribd.com This was achieved by treating a precursor ester with methyl lithium (MeLi). uwindsor.ca Subsequent dehydration of this tertiary alcohol using an acid catalyst like sulfuric acid (H₂SO₄) leads to the formation of an alkene, 1-(4-methylpent-3-enyl)naphthalene. uwindsor.ca This alkene can then be hydrogenated to yield the desired 1-(4-methylpentyl)naphthalene.

Functional Group Interconversions on the Alkyl Side Chain for Tailored Structures

Once a naphthalene with a functionalized alkyl side chain is obtained, various functional group interconversions (FGIs) can be employed to create a diverse range of analogs. solubilityofthings.com FGIs are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another without altering the carbon skeleton. ub.eduvanderbilt.edu

Key FGI reactions applicable to the alkyl side chain include:

Oxidation and Reduction: Alcohols on the side chain can be oxidized to aldehydes or ketones, and further to carboxylic acids. solubilityofthings.com Conversely, carbonyl groups can be reduced to alcohols.

Nucleophilic Substitution: A hydroxyl group can be converted into a good leaving group (like a tosylate or mesylate) and then displaced by a variety of nucleophiles to introduce halogens, nitriles, azides, and other functionalities. vanderbilt.edu

Alkylation and Acylation: These reactions can be used to introduce additional alkyl or acyl groups onto the side chain, further modifying its structure. solubilityofthings.com

The ability to perform these transformations allows for the systematic modification of the alkyl side chain, which can be crucial for studying structure-activity relationships in various applications. solubilityofthings.com The choice of reagents and reaction conditions is critical to ensure high selectivity and yield. solubilityofthings.com

| Starting Functional Group | Reagents/Reaction Type | Resulting Functional Group | Reference |

|---|---|---|---|

| Primary Alcohol (R-CH₂OH) | Oxidation (e.g., PCC) | Aldehyde (R-CHO) | solubilityofthings.com |

| Secondary Alcohol (R₂CHOH) | Oxidation (e.g., CrO₃) | Ketone (R₂C=O) | solubilityofthings.com |

| Alcohol (R-OH) | Tosyl- or Mesyl-chloride, then Nucleophile (e.g., NaBr) | Alkyl Halide (R-Br) | vanderbilt.edu |

| Ketone (R₂C=O) | Reduction (e.g., NaBH₄) | Secondary Alcohol (R₂CHOH) | vanderbilt.edu |

| Alkyl Halide (R-X) | Nucleophilic Substitution (e.g., KCN) | Nitrile (R-CN) | vanderbilt.edu |

Reaction Mechanisms in the Formation of Alkylnaphthalene Isomers (e.g., Isomerisation, Transalkylation, Sedimentary Methylation)

The formation and transformation of alkylnaphthalenes, including isomers of 1-(4-methylpentyl)naphthalene, in both industrial and geological settings are governed by complex reaction mechanisms. These processes, primarily driven by acid catalysis, include isomerization, transalkylation, and sedimentary methylation, which control the distribution of isomers.

Isomerisation:

Isomerization of alkylnaphthalenes involves the migration of alkyl groups around the naphthalene nucleus. This process is of significant interest, for example, in the production of 2,6-dimethylnaphthalene (B47086) (2,6-DMN), a valuable monomer for high-performance polymers, which requires the isomerization of other dimethylnaphthalene isomers. rsc.org The underlying principle of this reaction is the greater thermodynamic stability of β-substituted naphthalenes (substitution at the 2, 3, 6, or 7 positions) compared to their α-substituted counterparts (at the 1, 4, 5, or 8 positions). oup.com

The mechanism typically proceeds via a carbocation intermediate on an acid catalyst. The reaction is initiated by the protonation of the aromatic ring. The alkyl group can then shift to an adjacent carbon atom through a series of 1,2-hydride and methyl shifts within the arenium ion intermediate before deprotonation yields the isomerized product.

Solid acid catalysts, particularly zeolites, are highly effective for these reactions due to their shape-selective properties and strong acid sites. researchgate.net Zeolites like HZSM-12, H-EU-1, H-Beta, and MWW have demonstrated high activity in alkylnaphthalene isomerization. rsc.orgresearchgate.net The pore structure and acidity (specifically Brønsted acid sites) of the zeolite are critical factors influencing catalytic activity and selectivity. researchgate.net For instance, zeolites with a "Spaciousness Index" between approximately 2 and 16 have been identified as excellent isomerization catalysts that can suppress undesirable side reactions like disproportionation. rsc.orgresearchgate.net Studies on 1-methylnaphthalene (B46632) (1-MN) isomerization to 2-methylnaphthalene (B46627) (2-MN) over beta zeolite have shown that reaction conditions, such as temperature and reaction phase (liquid vs. vapor), significantly impact catalyst performance and stability. rsc.org

Transalkylation:

Transalkylation is an intermolecular alkyl group transfer reaction between aromatic molecules. wits.ac.zawits.ac.za In the context of alkylnaphthalenes, this can involve the transfer of an alkyl group from one naphthalene molecule to another (disproportionation) or from a different aromatic compound, like an alkylbenzene, to naphthalene. wits.ac.zagoogle.com These reactions are reversible, with disproportionation generally favored at lower temperatures and transalkylation being more dominant at higher temperatures. wits.ac.zawits.ac.za

The mechanism is also acid-catalyzed, where an alkylaromatic is protonated to form a carbocation, which then acts as an alkylating agent in an electrophilic aromatic substitution reaction with another aromatic molecule. The ease of alkyl group transfer depends on several factors, including the number and type of alkyl substituents, the chain length, and the nature of the aromatic ring. wits.ac.zawits.ac.za Zeolite catalysts are commonly used, and their pore size plays a crucial role in determining which molecules can interact and which products are formed. wits.ac.zawits.ac.za This process has industrial applications, such as removing naphthalene from process streams by reacting it with alkylbenzenes to form alkylnaphthalenes, which can then be separated. google.com

Sedimentary Methylation:

In geological settings, the distribution of alkylnaphthalenes in crude oils and sedimentary rocks is influenced by thermal maturation processes. oup.com Alkylated naphthalenes in sediments are often derived from biological precursors. oup.com As maturation proceeds, their structures are altered by reactions like isomerization, transalkylation, and methylation. researchgate.net

Clay minerals, such as montmorillonite (B579905) and kaolinite, can act as acid catalysts in sediments, promoting these reactions at temperatures lower than those required for purely thermal transformations. oup.comoup.com Laboratory experiments have demonstrated that heating methylated naphthalenes with montmorillonite promotes isomerization. oup.com This catalytic activity is attributed to the high protonation ability and large specific surface area of the clay minerals. oup.com

Furthermore, evidence suggests a sedimentary electrophilic aromatic methylation process occurs. researchgate.net Studies have shown that crude oils and rock extracts containing high concentrations of specific alkylnaphthalenes, such as 6-isopropyl-2-methyl-1-(4-methylpentyl)naphthalene, also feature enhanced levels of their methylated counterparts. researchgate.netscispace.com Laboratory experiments simulating sedimentary conditions, where an alkylnaphthalene is heated with a methyl donor in the presence of a clay catalyst, have produced methylation patterns similar to those observed in natural samples. researchgate.netscispace.com This indicates that methyl groups can be added to existing alkylnaphthalene structures during maturation, a process catalyzed by the surrounding rock matrix. researchgate.net

| Reaction Type | Mechanism Summary | Key Catalysts | Controlling Factors |

| Isomerisation | Intramolecular migration of an alkyl group on the naphthalene ring via a carbocation intermediate on an acid catalyst. | Zeolites (H-Beta, HZSM-5, MWW), Acidic Clays (Montmorillonite) rsc.orgoup.comresearchgate.net | Catalyst acidity and pore structure, Temperature, Reactant structure (α- vs. β-substitution) rsc.orgoup.com |

| Transalkylation | Intermolecular transfer of an alkyl group between aromatic rings, proceeding through an electrophilic aromatic substitution mechanism. | Zeolites, Solid Acid Catalysts wits.ac.zawits.ac.zagoogle.com | Temperature, Feed composition, Catalyst pore size wits.ac.zawits.ac.za |

| Sedimentary Methylation | Electrophilic aromatic substitution where a methyl group is added to the naphthalene ring from a donor molecule. | Clay Minerals (Montmorillonite, Kaolinite) oup.comresearchgate.netoup.com | Thermal maturity, Presence of methyl donors, Catalytic activity of sedimentary minerals oup.comresearchgate.net |

Derivatization Strategies of 1-(4-Methylpentyl)naphthalene for Advanced Chemical Studies

Derivatization involves chemically modifying a compound to enhance its properties for analysis or to create new molecules for further study. For 1-(4-methylpentyl)naphthalene, derivatization can be targeted at the naphthalene ring or the alkyl side chain to facilitate analysis or build more complex structures.

Side-Chain Derivatization:

The (4-methylpentyl) side chain offers several possibilities for chemical modification. While direct derivatization of the saturated alkyl chain is challenging, introducing functionality allows for a wider range of reactions. Synthetic routes that build the naphthalene with a functionalized side chain are often more practical.

For example, analogs containing a hydroxyl group, such as 2-(1-hydroxy-4-methylpentyl)-1,4,5,8-tetramethoxynaphthalene, can be synthesized. oup.com The tertiary alcohol in a similar compound, 7-Hydroxy-1-(4-hydroxy-4-methylpentyl)-2-methoxynaphthalene, can be prepared by treating a ketone precursor with an organolithium reagent like methyl lithium (MeLi). uwindsor.ca This hydroxyl group is a versatile handle for further reactions:

Dehydration: The alcohol can be dehydrated to form an alkene. Treatment with thionyl chloride in pyridine (B92270) can yield a mixture of double bond isomers, such as (4-methyl-4-pentenyl) and (4-methyl-3-pentenyl) side chains. oup.com

Oxidation: The naphthalene ring system itself can be oxidized. For instance, 2-(1-hydroxy-4-methylpentyl)-1,4,5,8-tetramethoxynaphthalene can be oxidized with cerium(IV) ammonium (B1175870) nitrate (B79036) to form the corresponding 1,4-naphthoquinone. oup.com

Aromatic Ring Derivatization:

The naphthalene ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups.

Friedel-Crafts Reactions: Acylation or alkylation reactions can introduce new groups onto the ring, although this often leads to a mixture of isomers. acs.orgresearchgate.net The regioselectivity is influenced by the directing effects of the existing alkyl group and the reaction conditions.

Halogenation: Bromination can be achieved using reagents like N-bromosuccinimide (NBS) with a radical initiator (AIBN), typically targeting benzylic positions if available, but also capable of ring substitution under different conditions. nih.gov

Nicholas Reaction: For advanced synthesis, the Nicholas reaction, involving the reaction of propargyldicobalt cations with activated naphthalenes (e.g., naphthols), allows for the construction of more complex fused-ring systems. uwindsor.ca

Derivatization for Analysis:

For analytical purposes, such as Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is used to increase the volatility and thermal stability of polar analytes. While 1-(4-methylpentyl)naphthalene itself is sufficiently volatile for GC-MS, its functionalized derivatives would require such treatment.

Silylation: Hydroxylated derivatives can be converted to their trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers using reagents like BSTFA or MTBSTFA, respectively. mdpi.com

Methylation: Acidic protons (e.g., from a carboxylic acid or phosphonic acid analog) can be methylated using reagents like diazomethane (B1218177) or trimethyloxonium (B1219515) tetrafluoroborate. mdpi.com

Pentafluorobenzylation: Reagents like pentafluorobenzyl bromide (PFBBr) are used to derivatize compounds for highly sensitive analysis by electron-capture detection (GC-ECD). science.gov

| Derivatization Target | Reaction Type | Reagents | Product/Purpose |

| Alkyl Side Chain (via functionalized analog) | Grignard/Organolithium Addition | MeLi, Methylmagnesium iodide oup.comuwindsor.ca | Introduction of a hydroxyl group. |

| Alkyl Side Chain (via functionalized analog) | Dehydration | Thionyl chloride, Pyridine oup.com | Formation of a C=C double bond in the side chain. |

| Naphthalene Ring | Oxidation | Cerium(IV) ammonium nitrate oup.com | Conversion to a naphthoquinone derivative. |

| Naphthalene Ring | Halogenation | N-Bromosuccinimide (NBS) nih.gov | Introduction of a bromine atom. |

| Hydroxyl/Acid Groups (for analysis) | Silylation | BSTFA, MTBSTFA mdpi.com | Formation of silyl (B83357) ethers for GC-MS analysis. |

| Acidic Protons (for analysis) | Methylation | Diazomethane mdpi.com | Formation of methyl esters for GC-MS analysis. |

Advanced Analytical Methodologies for Structural Elucidation and Quantification of Alkylnaphthalenes

High-Resolution Chromatographic Techniques for Separation and Identification (e.g., Chiral Gas Chromatography-Mass Spectrometry)

High-resolution chromatographic techniques are fundamental for separating individual alkylnaphthalenes from intricate matrices. Gas chromatography (GC) coupled with mass spectrometry (MS) is a cornerstone method for the analysis of these semi-volatile compounds. researchgate.netmdpi.com High-resolution capillary columns, such as the HP-5 MS (30 m × 0.25 mm i.d., 0.25 µm thick), are utilized to achieve separation based on the compounds' boiling points and interactions with the stationary phase. mdpi.com The retention characteristics of n-alkyl naphthalenes on both polar and non-polar stationary phases have been shown to exhibit a bi-linear relationship with the number of carbon atoms in the alkyl chain, a phenomenon attributed to the intramolecular cyclization of longer alkyl side chains. scirp.org

For more complex separations, especially when dealing with chiral centers, multidimensional techniques like comprehensive two-dimensional gas chromatography (GC×GC) offer superior resolving power. acs.org This method allows for the rapid screening of complex samples, such as petroleum extracts, for various pollutants including alkylnaphthalenes. acs.org

Chiral Gas Chromatography-Mass Spectrometry (Chiral GC-MS) is a specialized and powerful technique for separating enantiomers, which are non-superimposable mirror-image isomers. nih.govchromatographyonline.com Although 1-(4-Methylpentyl)naphthalene itself is not chiral, this technique is indispensable for analyzing related chiral compounds or for resolving co-eluting chiral interferences. Chiral GC employs a stationary phase containing a chiral selector, often a derivative of cyclodextrin (B1172386). nih.govchromatographyonline.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. nih.gov The choice of cyclodextrin derivative, such as permethylated β-cyclodextrin, significantly influences the selectivity of the separation. chromatographyonline.com This high degree of selectivity is crucial for applications in flavor analysis, monitoring fermentation processes, and evaluating the biotransformation of pollutants. chromatographyonline.comnih.gov

Advanced Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance Spectroscopy, High-Resolution Mass Spectrometry)

Once separated, the definitive structural elucidation of alkylnaphthalenes relies on advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. libretexts.org In a ¹H NMR spectrum, the chemical shift, integration (signal area), and spin-spin splitting pattern of the proton signals reveal the electronic environment, number, and connectivity of hydrogen atoms, respectively. libretexts.orgpressbooks.pub For 1-(4-Methylpentyl)naphthalene, ¹H NMR would distinguish between the aromatic protons on the naphthalene (B1677914) ring and the aliphatic protons of the 4-methylpentyl side chain. The protons closer to the aromatic ring would exhibit characteristic downfield shifts. While a specific spectrum for 1-(4-Methylpentyl)naphthalene is not publicly available, analysis of related structures like methyl acetate (B1210297) shows distinct signals for protons in different chemical environments (e.g., methyl groups attached to a carbonyl vs. an oxygen). libretexts.org ¹³C NMR spectroscopy complements this by providing information about the carbon skeleton.

Isotopic Analysis for Origin and Transformation Pathway Studies (e.g., δ¹³C fractionation)

Isotopic analysis, particularly compound-specific isotope analysis (CSIA), is a powerful tool for tracing the origin, formation, and degradation pathways of organic compounds. researchgate.net The stable carbon isotope ratio (¹³C/¹²C), expressed in delta notation (δ¹³C), is widely used in geochemistry to correlate crude oils with their source rocks and to assess factors like thermal maturity and biodegradation. mdpi.comcup.edu.cn

The δ¹³C values of individual alkylnaphthalenes can help differentiate between marine and terrestrial sources of organic matter. researchgate.net Generally, organic matter from marine sources is isotopically lighter (more negative δ¹³C values) than that from terrestrial sources. researchgate.net For instance, studies on oils from the Tarim Basin have shown that δ¹³C values of alkylnaphthalenes can be used to discriminate oils from different fields and to infer the source rock's depositional environment. mdpi.comcup.edu.cn It has been observed that source input and thermal maturity are the primary factors controlling the isotopic compositions of individual aromatic isomers in these oils. cup.edu.cnresearchgate.net

The following table presents example δ¹³C values for methylphenanthrene (MP) isomers from different oilfields, illustrating how isotopic signatures can vary with origin. While not specific to 1-(4-Methylpentyl)naphthalene, these data for related polycyclic aromatic hydrocarbons demonstrate the principle of the technique.

| Oilfield | Compound | δ¹³C Range (‰) | Inferred Origin |

|---|---|---|---|

| Tahe | 9-MP | -33.5 to -27.2 | Marine |

| 1-MP | -34.3 to -27.0 | ||

| Yakela | 9-MP | -31.6 to -29.0 | Marine |

| 1-MP | -31.8 to -31.4 | ||

| Daolaoba | 9-MP | -27.0 to -23.2 | Mixed Marine/Terrestrial |

| 1-MP | -29.0 to -26.3 |

Development of Robust Analytical Protocols for Trace Analysis in Complex Environmental Matrices

Detecting trace levels of alkylnaphthalenes in complex environmental samples, such as surface water or industrial effluents, presents significant analytical challenges due to low concentrations and matrix interference. lcms.czresearchgate.net The development of robust and automated analytical protocols is crucial for routine monitoring.

A common strategy involves a multi-step process beginning with sample preparation to extract and concentrate the analytes, followed by instrumental analysis. researchgate.net Solid-phase extraction (SPE) is a widely used alternative to traditional liquid-liquid extraction, offering benefits such as reduced solvent consumption and potential for automation. lcms.czsciengine.com Online SPE coupled with liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS) represents a fully automated and sensitive method for determining parent and alkylated polycyclic aromatic hydrocarbons (PAHs) in water. lcms.cz

In such a system, a large volume of water (e.g., 10 mL) is passed through an SPE column, which traps the analytes. lcms.cz The trapped compounds are then eluted directly onto an analytical LC column for separation before detection by MS/MS. lcms.cz The use of techniques like atmospheric pressure photoionization (APPI) with a dopant can enhance sensitivity, allowing for detection at trace levels (ng/L). lcms.cz The entire process, from sample loading to analysis, can be automated, significantly increasing sample throughput. lcms.cz

The table below summarizes typical parameters for a robust analytical protocol for trace PAH analysis.

| Parameter | Description |

|---|---|

| Sample Preparation | Online Solid-Phase Extraction (SPE) |

| SPE Column | Thermo Scientific™ Hypersil GOLD aQ™ (20 × 2.1 mm, 12 μm) |

| Analytical Column | Hypersil Green PAH column (150 × 2.1 mm, 3 μm) |

| Sample Volume | 10 mL |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Ionization Source | Atmospheric Pressure Photoionization (APPI) with dopant |

| Total Run Time | Approximately 28 minutes per sample |

The complexity of environmental matrices often requires these multi-step cleanup and enrichment procedures to achieve the necessary sensitivity and to mitigate interference from other co-extracted components. researchgate.net

Computational Chemistry and Theoretical Investigations of 1 4 Methylpentyl Naphthalene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in understanding the electronic characteristics of 1-(4-Methylpentyl)naphthalene. wikipedia.org DFT is a robust computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org These calculations provide a detailed picture of how electrons are distributed within the molecule, which governs its stability, reactivity, and spectroscopic properties.

For 1-(4-Methylpentyl)naphthalene, DFT studies focus on the naphthalene (B1677914) core and the influence of the alkyl substituent. Key properties calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it relates to the molecule's electronic excitability and kinetic stability. A smaller gap generally implies higher reactivity. Theoretical studies on naphthalene have employed DFT and Hartree-Fock (HF) methods to analyze these electronic properties. researchgate.net

Reactivity descriptors derived from DFT calculations, such as electronegativity, chemical hardness, and the electrophilicity index, can predict how 1-(4-Methylpentyl)naphthalene will interact with other chemical species. researchgate.net For instance, the calculated electron density distribution can identify sites susceptible to electrophilic or nucleophilic attack. The naphthalene ring is electron-rich, and DFT can quantify the subtle changes in reactivity at different positions (alpha vs. beta carbons) due to the electron-donating nature of the 1-(4-methylpentyl) group. These theoretical insights are crucial for predicting the outcomes of chemical reactions, such as oxidation or substitution. researchgate.net

Table 1: Predicted Electronic Properties of 1-(4-Methylpentyl)naphthalene using DFT Note: These values are illustrative and depend on the specific DFT functional and basis set used.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons (ionization potential). |

| LUMO Energy | -1.1 eV | Relates to the ability to accept electrons (electron affinity). |

| HOMO-LUMO Gap | 5.1 eV | Indicates electronic stability and resistance to excitation. |

| Dipole Moment | 0.3 D | Measures the polarity of the molecule. |

| Electronegativity (χ) | 3.65 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.55 | Represents resistance to change in electron distribution. |

Conformational Analysis and Molecular Dynamics Simulations of Alkylnaphthalenes

The 1-(4-methylpentyl) substituent introduces significant conformational flexibility to the rigid naphthalene core. Understanding the accessible conformations is essential, as the molecule's shape influences its physical properties and biological interactions. Conformational analysis of such flexible molecules is often performed using molecular mechanics force fields and explored further with molecular dynamics (MD) simulations. rsc.orgnih.gov

A common strategy for conformational analysis involves a "divide-and-conquer" approach, where the molecule is broken down into fragments at rotatable bonds. schrodinger.com The conformations of these fragments are then reconnected to build a comprehensive set of low-energy structures for the entire molecule. schrodinger.com For 1-(4-Methylpentyl)naphthalene, the key rotatable bonds are within the C6 alkyl chain.

Molecular dynamics simulations provide a dynamic view of the molecule's behavior over time. researchgate.net By simulating the movements of all atoms, MD can explore the potential energy surface and identify the most stable conformers and the energy barriers between them. rsc.org Analysis of MD trajectories, using techniques like Root-Mean-Square Deviation (RMSD) and Principal Component Analysis (PCA), helps to characterize the dominant conformational states and their flexibility. galaxyproject.org These simulations show how the alkyl chain folds and interacts with the naphthalene ring, revealing the probability of finding the molecule in any given shape at a certain temperature. rsc.org

Table 2: Relative Energies of Key Conformers of 1-(4-Methylpentyl)naphthalene Note: This table presents a simplified, hypothetical scenario. A full analysis would involve many more conformers.

| Conformer Description | Dihedral Angle (C2-C1-Cα-Cβ) | Relative Energy (kcal/mol) | Predicted Population at 298 K |

| Anti (Extended Chain) | ~180° | 0.00 | ~ 65% |

| Gauche (Folded Chain) | ~60° | 0.85 | ~ 25% |

| Eclipsed (Transition State) | ~0° | > 4.0 | < 1% |

| Ortho-Folded | Variable | 1.20 | ~ 9% |

Theoretical Studies on Reaction Pathways and Transition States (e.g., Methylation, Degradation Initiation)

Theoretical chemistry is instrumental in mapping out the complex reaction pathways that molecules like 1-(4-Methylpentyl)naphthalene can undergo. By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the most favorable reaction mechanisms.

Degradation Initiation: The atmospheric oxidation of naphthalene, initiated by hydroxyl (OH) radicals, has been extensively studied theoretically. researchgate.netrsc.org These studies, using DFT, show that the reaction typically begins with the addition of the OH radical to the naphthalene ring, most favorably at the C1 (alpha) position, to form a radical adduct. researchgate.net Subsequent reactions with molecular oxygen (O2) lead to the formation of peroxy radicals and a cascade of further reactions, including ring-opening and the formation of various oxygenated products. rsc.orgcopernicus.org Computational studies can model the potential energy surface for these processes, identifying the lowest energy pathways and calculating reaction rate constants, which are crucial for atmospheric chemistry models. rsc.orgresearchgate.net

Methylation: The methylation of alkylnaphthalenes is another area informed by theoretical work. Studies combining laboratory experiments with geological observations suggest that these reactions can occur in sedimentary material via an electrophilic aromatic substitution mechanism. researchgate.net Theoretical calculations can model the transition states for the addition of a methyl group (from a donor) to different positions on the naphthalene ring. These calculations help explain the observed product distributions by showing which positions are electronically activated by the existing alkyl substituent and have the lowest energy barriers for methylation. researchgate.net

Prediction of Spectroscopic Signatures (e.g., Vibrational, NMR) to Aid Experimental Characterization

Computational methods are widely used to predict spectroscopic signatures, which provides an invaluable tool for identifying and characterizing molecules.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a key application of computational chemistry. nmrdb.org DFT calculations can provide highly accurate predictions of ¹H and ¹³C chemical shifts. faccts.de For a molecule like 1-(4-Methylpentyl)naphthalene, this involves optimizing the geometry and then calculating the magnetic shielding tensors for each nucleus. faccts.de Since chemical shifts are sensitive to conformation, it is often necessary to calculate the spectra for several low-energy conformers and then generate a Boltzmann-averaged spectrum for comparison with experimental data. faccts.de Machine learning models, trained on large experimental databases, have also emerged as powerful tools for the rapid and accurate prediction of ¹H NMR shifts. mdpi.com

Vibrational Spectroscopy: Theoretical calculations are also essential for interpreting vibrational spectra (Infrared and Raman). DFT methods can compute the harmonic vibrational frequencies and intensities of a molecule. researchgate.net These calculated frequencies often show a systematic deviation from experimental values due to anharmonicity and limitations in the theoretical model. researchgate.net Therefore, it is common practice to apply empirical scaling factors to the calculated frequencies to achieve better agreement with experimental data. researchgate.net For alkylnaphthalenes, theoretical spectra can help assign the observed vibrational bands to specific motions, such as C-H stretches of the aromatic ring, bending modes of the alkyl chain, or characteristic ring breathing vibrations. researchgate.netexaly.com

Table 3: Comparison of Predicted and Hypothetical Experimental ¹³C NMR Chemical Shifts (δ, ppm) for the Naphthalene Core of 1-(4-Methylpentyl)naphthalene

| Carbon Atom | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) |

| C1 | 134.5 | 134.2 |

| C2 | 126.3 | 126.1 |

| C3 | 126.8 | 126.6 |

| C4 | 129.5 | 129.3 |

| C4a | 132.0 | 131.8 |

| C5 | 128.4 | 128.2 |

| C6 | 126.5 | 126.3 |

| C7 | 125.9 | 125.7 |

| C8 | 124.1 | 123.9 |

| C8a | 135.2 | 135.0 |

Biodegradation and Environmental Transformation Pathways of Alkylnaphthalenes

Microbial Degradation Mechanisms of Naphthalene (B1677914) and Alkylnaphthalene Analogs

Microbial degradation is a primary mechanism for the removal of PAHs from contaminated environments. frontiersin.org A diverse range of bacteria, fungi, and algae have demonstrated the ability to metabolize these compounds, utilizing them as a source of carbon and energy. frontiersin.orgnih.gov The degradation of naphthalene and its alkylated derivatives typically initiates through two main oxidative pathways: attack on the aromatic rings or oxidation of the alkyl side-chain.

The most extensively studied pathway for naphthalene degradation by aerobic bacteria involves the initial oxidation of the aromatic nucleus. frontiersin.orgnih.gov This process is catalyzed by a multi-component enzyme system known as naphthalene dioxygenase (NDO). NDO introduces both atoms of molecular oxygen into the naphthalene molecule to form cis-1,2-dihydroxy-1,2-dihydronaphthalene (cis-naphthalene dihydrodiol). nih.govnih.gov This intermediate is then dehydrogenated to 1,2-dihydroxynaphthalene. nih.gov

Subsequent enzymatic reactions lead to the cleavage of the aromatic ring. The 1,2-dihydroxynaphthalene is cleaved by a dioxygenase, and the resulting compound is further metabolized through a series of reactions that ultimately yield central metabolic intermediates, such as pyruvate (B1213749) and acetyl-CoA, which can enter the cell's primary metabolic cycles. For alkylnaphthalenes like 1-(4-Methylpentyl)naphthalene, the initial attack can still occur on the unsubstituted aromatic ring, following a similar degradation sequence. The presence of the alkyl group can influence the rate and regioselectivity of the initial dioxygenase attack.

Table 1: Key Enzymes in Naphthalene Aromatic Ring Hydroxylation

| Enzyme | Function |

|---|---|

| Naphthalene Dioxygenase (NDO) | Catalyzes the initial dihydroxylation of the naphthalene ring. nih.gov |

| cis-Naphthalene Dihydrodiol Dehydrogenase | Converts cis-naphthalene dihydrodiol to 1,2-dihydroxynaphthalene. nih.gov |

| 1,2-Dihydroxynaphthalene Dioxygenase | Cleaves the dihydroxylated aromatic ring. nih.gov |

In addition to direct attack on the aromatic rings, microorganisms can initiate the degradation of alkylnaphthalenes by oxidizing the alkyl side-chain. This pathway is particularly relevant for longer and more complex alkyl substituents. The initial step typically involves the hydroxylation of the terminal methyl group of the side-chain by a monooxygenase, forming a primary alcohol.

This alcohol is then sequentially oxidized to an aldehyde and then to a carboxylic acid. The resulting naphthylalkanoic acid can undergo further degradation through β-oxidation, a process that progressively shortens the alkyl chain by two carbon units at a time. This pathway ultimately leads to the formation of naphthoic acid, which can then be further metabolized via aromatic ring cleavage pathways. For 1-(4-Methylpentyl)naphthalene, this would involve the initial oxidation of the 4-methylpentyl group.

Factors Influencing Biodegradation Kinetics and Susceptibility of Alkylnaphthalenes

The rate and extent of the biodegradation of alkylnaphthalenes are influenced by a multitude of environmental and chemical factors.

Chemical Structure: The molecular structure of an alkylnaphthalene plays a crucial role in its susceptibility to microbial attack. The number, length, and branching of the alkyl substituents can affect the rate of degradation. For instance, studies on related compounds have shown that the order of biodegradability can be influenced by the degree of methylation. curtin.edu.augrafiati.com

Bioavailability: Alkylnaphthalenes are hydrophobic compounds with low water solubility, which can limit their availability to microorganisms in aqueous environments. mdpi.com Their tendency to sorb to soil and sediment particles can further reduce their bioavailability.

Environmental Conditions: Factors such as temperature, pH, oxygen availability, and the presence of essential nutrients (e.g., nitrogen and phosphorus) significantly impact microbial activity and, consequently, the rate of biodegradation. frontiersin.orgnih.gov

Microbial Populations: The presence of a microbial community adapted to hydrocarbon degradation is essential for efficient removal of alkylnaphthalenes. nih.gov Environments with a history of petroleum contamination often harbor microbial populations with enhanced degradative capabilities. nih.gov

Table 2: Factors Affecting Alkylnaphthalene Biodegradation

| Factor | Influence on Biodegradation |

|---|---|

| Molecular Weight | Generally, lower molecular weight PAHs are more readily degraded. mdpi.com |

| Alkyl Substitution | Branching and length of alkyl chains can decrease degradation rates. |

| Solubility | Low water solubility limits bioavailability to microbes. mdpi.com |

| Temperature | Affects microbial metabolic rates, with optimal ranges for different organisms. nih.gov |

| pH | Influences enzyme activity and microbial growth. nih.gov |

| Oxygen | Aerobic degradation is typically faster than anaerobic degradation. frontiersin.org |

| Nutrients | Availability of nitrogen, phosphorus, and other nutrients is crucial for microbial growth. frontiersin.org |

Identification and Characterization of Biodegradation Products and Metabolic Intermediates

The elucidation of metabolic pathways relies on the identification of intermediate and final degradation products. For naphthalene and its simpler alkylated analogs, a number of metabolites have been identified. In studies of naphthalene degradation, common intermediates include cis-1,2-dihydroxy-1,2-dihydronaphthalene, 1-naphthol, salicylic (B10762653) acid, and catechol. nih.gov

For alkylnaphthalenes like 1-(4-Methylpentyl)naphthalene, the degradation products would be expected to include hydroxylated derivatives of both the naphthalene ring and the alkyl side-chain. For example, side-chain oxidation would lead to the formation of 5-(naphthalen-1-yl)pentanoic acid and its subsequent β-oxidation products. Aromatic ring cleavage would produce a variety of aliphatic and aromatic acids. The complete mineralization of the compound results in the formation of carbon dioxide and water. nih.gov

Abiotic Degradation Pathways in Environmental Systems (e.g., Photodegradation, Chemical Oxidation)

In addition to microbial processes, abiotic degradation pathways can contribute to the transformation of alkylnaphthalenes in the environment. frontiersin.org

Photodegradation: Naphthalenes can absorb ultraviolet (UV) radiation from sunlight, which can lead to their chemical transformation. This process, known as photolysis, can be a significant degradation pathway in surface waters and on surfaces exposed to sunlight. frontiersin.orgnormecows.com The photochemical reactions can involve direct photolysis, where the molecule itself absorbs light and undergoes a reaction, or indirect photolysis, which is mediated by other light-absorbing substances in the environment that generate reactive species like hydroxyl radicals.

Chemical Oxidation: Alkylnaphthalenes can be oxidized by various chemical oxidants present in the environment. These reactions can be particularly important in water treatment processes, such as chlorination, which can lead to the formation of oxidized and chlorinated byproducts. nih.gov In the atmosphere, alkylnaphthalenes can react with hydroxyl radicals, nitrate (B79036) radicals, and ozone, leading to their degradation and the formation of secondary organic aerosols.

Hydrolysis: Hydrolysis is a chemical reaction with water. For many organic compounds, this can be a significant abiotic degradation pathway. enfo.hu However, the carbon-carbon and carbon-hydrogen bonds in alkylnaphthalenes are generally stable to hydrolysis under typical environmental pH conditions (pH 4 to 9). enfo.hu Therefore, hydrolysis is not considered a major degradation pathway for 1-(4-Methylpentyl)naphthalene.

Structure Reactivity and Structure Property Relationships of 1 4 Methylpentyl Naphthalene Derivatives

Theoretical Structure-Activity Relationship (SAR) Studies on Naphthalene (B1677914) Derivatives

Structure-Activity Relationship (SAR) studies are pivotal in predicting the biological activity and chemical reactivity of molecules based on their structural features. For naphthalene derivatives, SAR models often correlate molecular descriptors with observed activities. While specific SAR studies on 1-(4-methylpentyl)naphthalene are not extensively documented, general principles derived from studies on other polycyclic aromatic hydrocarbons (PAHs) with alkyl substituents are applicable.

Theoretical investigations into the oxidation of naphthalene and its alkylated derivatives by hydroxyl radicals, a key process in atmospheric chemistry and metabolism, reveal that the reaction mechanism and rates are highly dependent on the substitution pattern. rsc.orgacs.org The addition of an OH radical to the naphthalene ring is a primary pathway, and the position of this addition is influenced by the electronic effects of the substituents. acs.org For 1-alkylnaphthalenes, the alkyl group, being electron-donating, activates the aromatic ring towards electrophilic attack. ucalgary.cawikipedia.org

Influence of Alkyl Chain Branching and Positional Isomerism on Chemical Reactivity

The structure of the alkyl substituent, including its length, branching, and point of attachment to the naphthalene core, exerts a profound influence on the reactivity of the molecule.

Alkyl Chain Branching: The 4-methylpentyl group is a branched alkyl chain. Branching in the alkyl side chain can significantly impact the steric environment around the naphthalene ring. nih.gov This steric hindrance can affect the accessibility of reagents to the aromatic system, thereby influencing reaction rates and regioselectivity. For example, in electrophilic substitution reactions, the bulky 4-methylpentyl group at the 1-position will sterically hinder attack at the adjacent 8-position (the peri position). researchgate.net This effect is well-documented in Friedel-Crafts alkylations of naphthalene, where the ratio of α- to β-substituted products is sensitive to steric factors. acs.orgresearchgate.net

Moreover, the branching can influence the physical properties of the compound. Studies on other organic semiconductors have shown that branched alkyl chains, compared to linear ones of similar length, can disrupt the close packing of molecules in the solid state, which in turn affects intermolecular interactions and electronic properties.

Positional Isomerism: The reactivity of alkylnaphthalenes is highly dependent on the position of the alkyl group. 1-Alkylnaphthalenes (α-substituted) and 2-alkylnaphthalenes (β-substituted) often exhibit different chemical behaviors. For instance, 1-alkylnaphthalenes are known to undergo isomerization to the thermodynamically more stable 2-alkylnaphthalenes, particularly under acidic conditions or in the presence of catalysts like zeolites. rsc.orgresearchgate.net This isomerization proceeds through a carbocationic intermediate, and the greater stability of the 2-substituted isomer is attributed to reduced steric strain.

In reactions such as bromination with N-bromosuccinimide (NBS) in acetonitrile, 1-alkylnaphthalenes are selectively brominated at the 4-position, while 2-alkylnaphthalenes are brominated at the 1-position. tandfonline.com This highlights the directing effect of the alkyl group and the inherent reactivity differences between the α and β positions of the naphthalene nucleus. The rate of gas-phase reactions with OH radicals also differs between isomers, with 2-methylnaphthalene (B46627) reacting faster than 1-methylnaphthalene (B46632). nih.gov This suggests that the position of the alkyl group influences the susceptibility of the aromatic ring to oxidative degradation.

Below is a table summarizing the influence of the alkyl chain on the properties of alkylnaphthalenes, based on general findings for this class of compounds.

| Property | Influence of Alkyl Chain (General Trends) |

| Solubility | Increases with increasing alkyl chain length in non-polar solvents. |

| Boiling Point | Increases with increasing molecular weight (longer alkyl chain). |

| Reactivity | Alkyl groups activate the naphthalene ring towards electrophilic substitution. |

| Isomer Stability | 2-Alkylnaphthalenes are generally more thermodynamically stable than 1-alkylnaphthalenes. |

| Steric Hindrance | Branched alkyl chains introduce more steric bulk, influencing regioselectivity in reactions. |

Electronic and Steric Effects of Substituents on Naphthalene Core Reactivity

The reactivity of the naphthalene core in 1-(4-methylpentyl)naphthalene is governed by a combination of electronic and steric effects imparted by the alkyl substituent.

Electronic Effects: The 4-methylpentyl group, like other alkyl groups, is generally considered to be an electron-donating group (EDG) through an inductive effect (+I effect). ucalgary.cawikipedia.org This effect arises from the polarization of the σ-bond between the sp3-hybridized carbon of the alkyl group and the sp2-hybridized carbon of the naphthalene ring. wikipedia.org By donating electron density to the aromatic system, the alkyl group increases the nucleophilicity of the naphthalene ring, making it more susceptible to attack by electrophiles compared to unsubstituted naphthalene. wikipedia.orgnumberanalytics.com This activating effect is a key determinant of the compound's reactivity in electrophilic aromatic substitution reactions. The electron-donating nature of the alkyl group directs incoming electrophiles primarily to the ortho and para positions relative to the point of attachment. In the case of 1-substitution, this corresponds to the 2, 4, 5, and 7 positions. However, steric factors often limit substitution at the 2- and peri (8-) positions.

Steric Effects: The steric bulk of the 4-methylpentyl group plays a crucial role in modulating the reactivity of the naphthalene core. canterbury.ac.nz The substituent at the 1-position creates significant steric hindrance, particularly at the adjacent 8-position (peri-position). researchgate.net This steric clash can prevent or slow down reactions at this site. For example, in hydrogenation reactions of alkylnaphthalenes, steric hindrances from alkyl groups can lead to lower selectivity for fully hydrogenated products (decalins). researchgate.net

The following table provides a summary of the expected directing effects in electrophilic aromatic substitution on 1-(4-methylpentyl)naphthalene.

| Position | Electronic Effect | Steric Effect | Predicted Reactivity |

| 2 | Activated | Moderately Hindered | Possible, but less favored than position 4 |

| 3 | Less Activated | Accessible | Unlikely |

| 4 | Activated | Accessible | Major Product |

| 5 | Activated | Accessible | Possible |

| 6 | Less Activated | Accessible | Unlikely |

| 7 | Activated | Accessible | Possible |

| 8 | Activated | Highly Hindered | Very Unlikely |

Synthesis and Chemical Properties of Advanced 1 4 Methylpentyl Naphthalene Analogs

Design and Synthesis of Novel Naphthalene (B1677914) Scaffolds with Modified Alkyl Side Chains

The rational design of novel naphthalene scaffolds often involves the strategic modification of alkyl side chains to influence the molecule's physical, chemical, and biological properties. Researchers have developed various synthetic methodologies to introduce diverse alkyl groups onto the naphthalene core.

A common approach to synthesizing 1-alkylnaphthalenes involves Friedel-Crafts acylation or alkylation of naphthalene. For instance, the Haworth synthesis allows for the construction of the naphthalene ring system itself, with the potential to introduce substituents at various positions. uomustansiriyah.edu.iq This method involves the reaction of a benzene (B151609) derivative with succinic anhydride (B1165640), followed by a series of reactions including reduction, ring closure, and aromatization to yield the naphthalene scaffold. uomustansiriyah.edu.iq Modifications to the initial benzene starting material can lead to substituted naphthalenes. uomustansiriyah.edu.iq

More direct methods for introducing alkyl chains include palladium-catalyzed cross-coupling reactions. For example, a Pd(II)-catalyzed 6-endo cyclization/alkylation of o-(alkynyl)styrenes with allylic alcohols provides a pathway to functionalized (alkyl)naphthalenes. uprealimager.comacs.org This cascade reaction is atom-economical and proceeds under mild conditions. uprealimager.com The choice of catalyst, oxidant, and solvent can significantly influence the reaction's yield and selectivity. uprealimager.com For instance, elevating the temperature from 30 °C to 80 °C has been shown to increase the yield of the desired product from 9% to 70%. uprealimager.com

The synthesis of naphthalene analogs with specific functionalities on the alkyl side chain is also of significant interest. For example, the synthesis of naphthalene-chalcone hybrids has been achieved through a Claisen-Schmitt reaction between naphthaldehydes and ketone derivatives. acs.org Furthermore, novel naphthalene-thiourea conjugates have been produced by reacting 1-naphthoyl isothiocyanate with modified anilines, resulting in compounds with potential biological activities. nih.gov

The modification of existing naphthalene scaffolds is another key strategy. For example, researchers have developed methods for the functionalization of 1,4-dimethylnaphthalene (B47064) derivatives to create precursors for biomedical applications. nih.govresearchgate.net These modifications can include the introduction of polar groups to improve solubility or hydrogen-bonding motifs to influence reaction kinetics. nih.gov

Below is an interactive data table summarizing various synthetic approaches to modified naphthalene scaffolds.

| Starting Material | Reagents | Product | Key Features |

| Naphthalene | 4-Methylpentanoyl chloride, AlCl₃ | 1-(4-Methylpentanoyl)naphthalene | Friedel-Crafts Acylation |

| 1-Bromonaphthalene | (4-Methylpentyl)magnesium bromide, Pd catalyst | 1-(4-Methylpentyl)naphthalene | Cross-Coupling Reaction |

| o-(Alkynyl)styrene | Allylic alcohol, Pd(OAc)₂, CuCl₂ | Functionalized (alkyl)naphthalene | Cascade Cyclization/Alkylation uprealimager.com |

| 1-Naphthoyl isothiocyanate | Modified anilines | Naphthalene-thiourea conjugates | Conjugate Addition nih.gov |

| 1,4-Dimethylnaphthalene | Photosensitizer, O₂ | Endoperoxide derivatives | Photochemical Oxidation nih.govresearchgate.net |

Reactivity Studies of Functionalized 1-(4-Methylpentyl)naphthalene Derivatives

The reactivity of functionalized 1-(4-methylpentyl)naphthalene derivatives is largely dictated by the nature of the functional groups present on both the naphthalene ring and the alkyl side chain. The naphthalene core, being an electron-rich aromatic system, readily undergoes electrophilic substitution reactions.

Halogenation and nitration of naphthalene typically occur at the 1-position (alpha-position). uomustansiriyah.edu.iq The introduction of an alkyl group, such as the 4-methylpentyl group, can further influence the regioselectivity of these reactions. The alkyl group is an activating group and directs incoming electrophiles to the ortho and para positions of the ring to which it is attached.

The functional groups on the alkyl side chain also exhibit their characteristic reactivity. For instance, if the side chain contains a hydroxyl group, it can undergo oxidation to a ketone or be used in esterification or etherification reactions. An amino group on the side chain can be acylated, alkylated, or participate in the formation of Schiff bases.

Recent studies have explored the radical C(sp³)–H functionalization of alkylnaphthalenes. nih.gov These reactions allow for the direct conversion of a C-H bond on the alkyl side chain to another functional group, providing a powerful tool for late-stage modification of complex molecules. nih.gov For example, copper-catalyzed methods using N-fluorobenzenesulfonimide (NFSI) as a hydrogen atom transfer (HAT) reagent have been developed for the sulfonimidation and cyanation of benzylic C-H bonds. nih.gov

Furthermore, the reactivity of the naphthalene core can be harnessed to create more complex molecular architectures. For example, functionalized 1,4-dimethylnaphthalene derivatives can form metastable endoperoxides in the presence of dioxygen and a photosensitizer. nih.govresearchgate.net These endoperoxides can then release singlet oxygen, a reactive oxygen species with potential applications in photodynamic therapy. nih.gov

The following table provides examples of reactions involving functionalized 1-alkylnaphthalene derivatives.

| Derivative Type | Reaction | Reagents | Product |

| 1-Alkylnaphthalene | Electrophilic Nitration | HNO₃, H₂SO₄ | Nitro-1-alkylnaphthalene |

| 1-Alkylnaphthalene | Radical C-H Cyanation | TMSCN, Cu/NFSI | Cyanated 1-alkylnaphthalene nih.gov |

| 1,4-Dimethylnaphthalene derivative | Endoperoxide Formation | Methylene blue, O₂, light | Endoperoxide nih.govresearchgate.net |

| Naphthalene-thiourea conjugate | Cyclization | Base | Fused heterocyclic system |

| Naphthoquinone derivative | Nucleophilic Addition | Amines | Amino-substituted naphthoquinones nih.gov |

Exploration of Complex Fused Systems Derived from Naphthalene Precursors (e.g., Cyclohepta[de]naphthalenes)

The synthesis of complex fused ring systems derived from naphthalene precursors represents a significant area of research, leading to novel structures with unique properties. Cyclohepta[de]naphthalenes, which feature a seven-membered ring fused to the naphthalene core, are a noteworthy example of such systems. uwindsor.cauwindsor.caontosight.aiscispace.com

One powerful method for the construction of cyclohepta[de]naphthalenes is the Nicholas reaction. uwindsor.cauwindsor.cascispace.com This organometallic transformation involves the reaction of propargyldicobalt cations with electron-rich aromatic compounds like naphthalene derivatives. uwindsor.ca The reaction with 2,7-dioxygenated naphthalenes has been shown to predominantly yield C-1 monocondensation and 1,6-dicondensation products. uwindsor.ca These products can then be subjected to ring-closing metathesis or Friedel-Crafts reactions to form the seven-membered ring of the cyclohepta[de]naphthalene system. uwindsor.ca

Another approach involves the oxidative rearrangement of cyclobutene-fused naphthalen-1-ones. rsc.org This method allows for the divergent synthesis of 1,4-naphthoquinones and tetraphene-7,12-diones, which are structurally related to complex natural products. rsc.org The reaction proceeds through the formation of an allylic radical species, followed by a series of rearrangements and oxidation steps. rsc.org

The synthesis of cyclohepta[de]naphthalene-7,8-dione, also known as o-pleiadienequinone, has been achieved through the hydrolysis of an acenaphthylene–dichloroketene adduct. rsc.org This dione (B5365651) exhibits interesting spectral properties, suggesting contributions from benzotropolone-like resonance structures. rsc.org

The development of these synthetic strategies opens up avenues for creating a wide range of complex fused systems with potential applications in materials science and medicinal chemistry. The ability to control the regioselectivity and stereoselectivity of these reactions is crucial for accessing specific target molecules with desired properties.

The table below outlines key strategies for the synthesis of complex fused systems from naphthalene precursors.

| Precursor | Reaction Type | Key Reagents/Intermediates | Fused System |

| 2,7-Dioxygenated naphthalene | Nicholas Reaction | Propargyldicobalt cations, Co₂(CO)₆ | Cyclohepta[de]naphthalene uwindsor.cauwindsor.cascispace.com |

| Alkynyl-benzaldehydes | Indium-mediated allenylation, [2+2] cycloaddition, oxidative rearrangement | Indium, prop-2-ynyl bromides, Dess-Martin periodinane, NBS or Selectfluor | 1,4-Naphthoquinones and tetraphene-7,12-diones rsc.org |

| Acenaphthylene | Dichloroketene addition, hydrolysis | Dichloroketene | Cyclohepta[de]naphthalene-7,8-dione rsc.org |

Future Directions in the Academic Research of 1 4 Methylpentyl Naphthalene

Integration of Multi-Omics Approaches in Geochemical and Environmental Biotransformation Studies

The biodegradation of petroleum hydrocarbons is a critical process influencing the environmental fate of compounds like 1-(4-methylpentyl)naphthalene. researchgate.net While studies have determined biodegradation kinetics for similar compounds, future research will move beyond simple rate determination to a more holistic understanding of the underlying biological mechanisms. acs.orgacs.orgconcawe.eu The integration of multi-omics—genomics, transcriptomics, proteomics, and metabolomics—is a powerful strategy to achieve this. nih.gov

By applying these high-throughput techniques, researchers can dissect the complex interactions between microbial communities and alkylnaphthalenes. nih.govmdpi.com For instance, a multi-omics approach could identify not only the specific microbial species responsible for degrading 1-(4-methylpentyl)naphthalene but also the complete enzymatic pathways involved. nih.gov Genomics can reveal the biosynthetic gene clusters (BGCs) encoding the necessary catabolic enzymes, while transcriptomics can show which of these genes are actively expressed in the presence of the compound. nih.gov Proteomics confirms the translation of these genes into functional enzymes, and metabolomics can identify the intermediate and final products of the biotransformation process. nih.gov

This comprehensive view is essential for developing robust bioremediation strategies and for understanding the formation of unique metabolites in geochemical settings. researchgate.net

Table 1: Potential Insights from a Multi-Omics Study on 1-(4-Methylpentyl)naphthalene Biotransformation

| Omics Discipline | Analytical Approach | Potential Research Findings |

| Genomics | Whole Genome Sequencing of microbial consortia | Identification of bacterial and fungal species capable of utilizing 1-(4-Methylpentyl)naphthalene as a carbon source. Discovery of novel genes and biosynthetic gene clusters (BGCs) encoding for dioxygenase and dehydrogenase enzymes. |

| Transcriptomics | RNA-Sequencing (RNA-Seq) | Quantification of gene expression changes in microorganisms when exposed to 1-(4-Methylpentyl)naphthalene, revealing the specific metabolic pathways that are activated. |

| Proteomics | Mass Spectrometry-based protein identification | Identification and quantification of key enzymes (e.g., ring-hydroxylating and ring-cleavage enzymes) directly involved in the compound's degradation. |

| Metabolomics | GC-MS and LC-MS analysis of culture extracts | Characterization of the metabolic fingerprint, including the identification of transient intermediates and final breakdown products, providing a complete map of the degradation pathway. researchgate.net |

Advanced Computational Modeling for Predictive Chemistry and Material Science Applications

Computational chemistry offers a powerful, predictive lens through which to study 1-(4-methylpentyl)naphthalene, bypassing the need for extensive, resource-intensive laboratory experiments for every property of interest. nih.gov Future research will increasingly leverage advanced computational models to predict the compound's behavior in various chemical and material contexts. mit.edu Techniques like Density Functional Theory (DFT) and Quantitative Structure-Property Relationship (QSPR) models can be used to accurately estimate physicochemical properties that are difficult to measure experimentally. researchgate.net

These models can predict thermochemical properties such as heat of formation, ionization potential, and electron affinity, which are crucial for understanding the compound's stability and reactivity. researchgate.netacs.org For material science applications, computational models can simulate the adsorption energies and configurations of 1-(4-methylpentyl)naphthalene on various surfaces, such as those of late-transition metals or carbon-based nanomaterials. rsc.org This is vital for designing new catalysts or understanding the compound's role in the formation of soot and other atmospheric particulates. mit.edu Furthermore, molecular dynamics simulations can provide insights into the behavior of this molecule in condensed phases, which is relevant to its application in developing novel solvents or as a component in complex fluid mixtures.

Table 2: Hypothetical Physicochemical Properties of 1-(4-Methylpentyl)naphthalene Predicted by Computational Models

| Property | Predicted Value | Computational Method | Potential Application of Data |

| Boiling Point | ~335 °C | QSPR Model | Petrochemical process optimization, environmental fate modeling. researchgate.net |

| First Ionization Potential | ~7.8 eV | DFT (B3LYP/6-31G*) | Predicting reactivity in atmospheric oxidation and charge-transfer processes. researchgate.net |

| Adsorption Energy on Pt(111) surface | -2.1 eV | DFT with vdW correction | Catalyst design, understanding surface fouling. rsc.org |

| Octanol-Water Partition Coefficient (log Kow) | ~6.5 | Atom/fragment contribution | Environmental risk assessment, bioaccumulation potential. acs.org |

Development of Novel and Sustainable Synthetic Methodologies for Complex Alkylnaphthalenes

Traditional synthetic routes to alkylnaphthalenes, such as Friedel-Crafts alkylation, often rely on harsh catalysts and produce significant waste. The future of organic synthesis is increasingly focused on "green chemistry" principles, which prioritize sustainability, efficiency, and safety. ijnc.irsu.se Developing novel and sustainable synthetic methodologies for complex alkylnaphthalenes like 1-(4-methylpentyl)naphthalene is a key research frontier.

Future synthetic strategies will likely focus on several key areas:

Advanced Catalysis : This includes the use of highly selective and recyclable homogeneous and heterogeneous catalysts to improve atom economy and reduce waste. mdpi.comnih.gov Biocatalysis, using enzymes or whole-cell systems, represents a particularly promising green alternative, offering high selectivity under mild reaction conditions. mdpi.com

Renewable Feedstocks : Exploring pathways to synthesize the naphthalene (B1677914) core or the alkyl side-chain from biomass-derived starting materials instead of petroleum sources is a major goal of sustainable chemistry. su.sersc.org

Process Intensification : Technologies like continuous flow chemistry can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. mdpi.com

These approaches aim to create synthetic routes that are not only more environmentally benign but also more efficient and economically viable.

Table 3: Comparison of a Traditional vs. a Hypothetical Sustainable Synthesis for 1-(4-Methylpentyl)naphthalene

| Synthesis Step | Traditional Method (Friedel-Crafts) | Hypothetical Sustainable Method (Biocatalysis/Flow) | Green Chemistry Advantage |

| Alkylation Reagent | 4-Methylpentanoyl chloride / AlCl₃ | 4-Methylpentanoic acid (from biomass) | Use of renewable feedstock. |

| Catalyst | Lewis Acid (e.g., AlCl₃) | Immobilized Lipase or Engineered P450 Enzyme | Biodegradable, high selectivity, mild conditions, recyclable. mdpi.com |

| Solvent | Chlorinated solvents (e.g., CS₂, CCl₄) | Supercritical CO₂ or bio-based solvents | Reduced toxicity and environmental impact. |

| Process | Batch reaction | Continuous flow reactor | Enhanced safety, better process control, higher throughput. mdpi.com |

| Waste | Stoichiometric acid waste, solvent waste | Minimal, mostly water | Significant reduction in E-factor (Environmental Factor). su.se |

Exploration of 1-(4-Methylpentyl)naphthalene in Advanced Environmental Chemistry Research, beyond Degradation

While much environmental research focuses on the degradation and remediation of PAHs, the unique structure of 1-(4-methylpentyl)naphthalene makes it a valuable subject for advanced environmental chemistry studies that go beyond its immediate fate. Its specific structure, likely derived from terpenoid precursors, allows it to serve as a molecular fossil or biomarker. ias.ac.in

Future research will explore its utility in several advanced areas:

Geochemical Tracing : The presence and relative abundance of 1-(4-methylpentyl)naphthalene and its isomers in crude oils and sediments can provide detailed information about the source organic matter, depositional environment, and thermal maturity of petroleum source rocks. scispace.commdpi.com Studies have noted the co-occurrence of compounds like 6-isopropyl-2-methyl-1-(4-methylpentyl)naphthalene with their methylated counterparts, suggesting specific sedimentary alkylation processes. scispace.comresearchgate.netcurtin.edu.au

Atmospheric Chemistry : As a semi-volatile organic compound, 1-(4-methylpentyl)naphthalene can partition into the atmosphere from petroleum sources. Its atmospheric oxidation reactions can contribute to the formation of secondary organic aerosols (SOAs), which have significant impacts on air quality and climate. Understanding these transformation pathways is a critical area of research.

Supramolecular and Materials Chemistry : The interactions of PAHs with solvents and other molecules are fundamental to many chemical processes. acs.org The unique combination of a rigid aromatic core and a flexible alkyl chain in 1-(4-methylpentyl)naphthalene makes it an interesting model compound for studying noncovalent interactions, self-assembly, and the formation of ordered structures in solution, potentially leading to the design of novel liquid crystals or functional materials. researchgate.net

Table 4: Advanced Research Areas for 1-(4-Methylpentyl)naphthalene

| Research Area | Focus of Study | Scientific Importance |

| Petroleum Geochemistry | Use as a biomarker to correlate oils with source rocks. | Enhances understanding of petroleum systems and aids in exploration. mdpi.com |

| Atmospheric Science | Photo-oxidation pathways and SOA formation potential. | Improves air quality models and climate change predictions. |

| Contaminant Fate & Transport | Sorption behavior on microplastics and black carbon. | Predicts the environmental distribution and bioavailability of co-contaminants. |

| Environmental Materials | Use as a structural template or precursor for functional porous carbons. | Development of new materials for environmental applications from petroleum-derived molecules. |

Q & A

Q. What standardized methodologies are recommended for synthesizing and characterizing 1-(4-Methylpentyl)naphthalene to ensure purity and structural fidelity?

- Methodological Answer : Synthesis should follow protocols validated for polycyclic aromatic hydrocarbons (PAHs). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, gas chromatography-mass spectrometry (GC-MS) for purity assessment, and high-performance liquid chromatography (HPLC) for isomer separation. Cross-reference with toxicokinetic data extraction frameworks (e.g., systemic effects in Table B-1) to ensure alignment with health outcome studies .

Q. How can researchers evaluate the acute inhalation toxicity of 1-(4-Methylpentyl)naphthalene using OECD guidelines?

- Methodological Answer : Design acute exposure studies using rodent models, with exposure durations (e.g., 4-hour LC50 tests) and endpoints aligned with respiratory and hepatic outcomes (Table B-1). Follow systematic review steps: problem formulation (Section C.1), risk-of-bias assessment (Step 5), and confidence rating (e.g., "High Initial Confidence" criteria in ). Integrate dose-response data using ATSDR’s toxicokinetic models .

Q. What biomarkers are validated for detecting 1-(4-Methylpentyl)naphthalene exposure in biological matrices?

- Methodological Answer : Use urinary metabolites (e.g., hydroxylated derivatives) quantified via GC-MS or LC-MS/MS. Validate against epidemiological cohort studies with individual exposure data (Section C.2.2). Cross-validate with environmental monitoring data (e.g., air/water matrices in Table B-1) to correlate external and internal doses .

Advanced Research Questions

Q. How should experimental designs address species-specific metabolic activation of 1-(4-Methylpentyl)naphthalene in chronic toxicity studies?

- Methodological Answer : Use comparative toxicogenomics to identify cytochrome P450 (CYP) isoforms (e.g., CYP2F2 in mice vs. CYP2A13 in humans). Incorporate physiologically based pharmacokinetic (PBPK) modeling to extrapolate rodent data to humans. Apply confidence-rating frameworks ( ) to resolve interspecies variability in hepatotoxic outcomes .

Q. What statistical approaches resolve contradictions in genotoxicity data for 1-(4-Methylpentyl)naphthalene across in vitro and in vivo models?

- Methodological Answer : Conduct meta-analyses using PRISMA guidelines, stratifying studies by assay type (e.g., Ames test vs. micronucleus assay). Apply risk-of-bias criteria (Step 5) to exclude studies with unvalidated exposure metrics. Use sensitivity analysis to weight high-confidence studies (e.g., "Moderate Initial Confidence" in ) .

Q. How can mechanistic studies differentiate 1-(4-Methylpentyl)naphthalene’s oxidative stress pathways from its direct DNA adduct formation?

- Methodological Answer : Employ transcriptomic profiling (RNA-seq) on exposed cell lines to map Nrf2-mediated antioxidant responses. Compare with DNA adduct quantification via ³²P-postlabeling. Validate using ATSDR’s data integration framework (Step 8) to prioritize pathways with consistent evidence across human and animal studies .

Q. What in silico tools predict 1-(4-Methylpentyl)naphthalene’s environmental partitioning and bioaccumulation potential?

- Methodological Answer : Use EPI Suite™ to estimate log Kow and biodegradation rates. Validate predictions against environmental fate data (e.g., soil/water partitioning in Appendix B). Integrate biomonitoring data (Section 5.6) to refine bioaccumulation factors in aquatic ecosystems .

Data Integration and Quality Assurance

- Literature Screening : Over 14,468 records were screened (), with inclusion criteria focusing on inhalation, oral, and dermal routes (Table B-1). Only 41 studies met qualitative review standards .

- Confidence Rating : Studies were classified as High/Moderate/Low Confidence based on risk-of-bias assessments (). High-confidence studies informed hazard identification .

- Data Extraction : Customized forms captured systemic effects (e.g., respiratory, hepatic) and toxicokinetic parameters (Table C-2), ensuring reproducibility .

Featured Recommendations

| Most viewed | ||